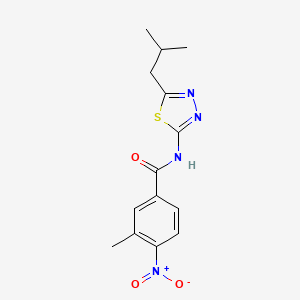![molecular formula C16H15IN2O2S B4760436 N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B4760436.png)
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide
Overview
Description
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide is an organic compound with a complex structure that includes both aromatic and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 2-hydroxy-3,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodide group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boronic acids in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction is facilitated by the presence of the carbamothioyl group, which can form hydrogen bonds and other non-covalent interactions with the active site of the enzyme. The iodide group may also play a role in enhancing the binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
- N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]acrylamide
- N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-isopropylbenzamide
Uniqueness
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide is unique due to the presence of the iodide group, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable compound for applications requiring strong and specific interactions with molecular targets.
Properties
IUPAC Name |
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2S/c1-9-6-10(2)14(20)13(7-9)18-16(22)19-15(21)11-4-3-5-12(17)8-11/h3-8,20H,1-2H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVCETMWHYMYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B4760358.png)
![1-(3-Methoxyphenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4760376.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4760384.png)

![(5E)-3-benzyl-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4760390.png)
![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4760395.png)
![4-methoxy-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4760401.png)
![3-METHYL-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4760423.png)
![N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide](/img/structure/B4760432.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B4760439.png)
![(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B4760446.png)


![ethyl 4-{[4-(4-methyl-1-piperazinyl)phenyl]amino}-2-(methylthio)-5-pyrimidinecarboxylate hydrochloride](/img/structure/B4760459.png)
